molecular formula C5H11NO2 B092683 3-Aminopentanoic acid CAS No. 18664-78-3

3-Aminopentanoic acid

Cat. No.: B092683
CAS No.: 18664-78-3
M. Wt: 117.15 g/mol
InChI Key: QFRURJKLPJVRQY-UHFFFAOYSA-N
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Description

3-Aminopentanoic acid, also known as 3-aminopentanoate and 3-APA, is a naturally occurring carboxylic acid. It is an essential amino acid that is synthesized and used in a variety of biochemical and physiological processes. 3-APA is found in a number of food sources, such as legumes, grains, and dairy products. It is also found in the human body, where it is involved in the formation and maintenance of proteins, as well as in the production of energy. 3-APA has several important functions in the body, including the regulation of muscle contraction, metabolism, and the synthesis of neurotransmitters.

Scientific Research Applications

  • Biological Activity and Structural Studies : The compound has drawn interest due to its biological activity. For instance, certain derivatives of similar structures have been studied for their three-dimensional network built up by intermolecular hydrogen bonds, which could have implications in understanding molecular interactions and biological activities (Nehls et al., 2013).

  • Neurotransmitter Research and Analogs : The compound's analogs have been studied for structure-activity relationships on GABA receptors. It provides a basis for understanding and potentially manipulating neurotransmission, with specific isomers exhibiting different levels of activity as GABA agonists (Allan et al., 1985).

  • Enzymatic Reactions and Inactivation : Studies have explored substituted 4-aminobutanoic acids as potential irreversible inactivators of enzymes, relevant for the degradation of inhibitory neurotransmitters. Such research aids in the understanding of enzyme mechanisms and the design of inactivators (Silverman & Levy, 1981).

  • Intramolecular Hydrogen Bonding Studies : Ab initio investigations have been conducted on δ-aminopentanoic acid, particularly focusing on the potential energy surface and intramolecular hydrogen bonding. Such studies are fundamental in chemistry and biochemistry for understanding molecule stability and reactions (Ramek, 1995).

  • Chemical Synthesis and Characterization : The compound has also been used in the synthesis and characterization of other chemicals, for example, in the synthesis of derivatives like the modified amino acid by allowing specific reactions with rabbit muscle pyruvate kinase (Chalkley & Bloxham, 1976).

Safety and Hazards

When handling 3-Aminopentanoic acid, it is advised to avoid dust formation, avoid breathing vapors, mist or gas, and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

3-Aminopentanoic acid, also known as DAVA, is a linear amino acid

Biochemical Pathways

This compound is involved in the regulation of glutathione metabolism . Glutathione is a crucial antioxidant in the body, protecting cells from damage by harmful free radicals and peroxides. By influencing glutathione metabolism, this compound may play a role in maintaining cellular health and function.

Result of Action

Given its involvement in glutathione metabolism , it may contribute to antioxidant defenses and cellular health

Properties

IUPAC Name

3-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRURJKLPJVRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563412
Record name 3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18664-78-3, 186364-78-3
Record name 3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186364-78-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 18664-78-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Aminopentanoic acid in natural product research?

A: this compound, particularly its (2S,3R)-2-methyl-3-aminopentanoic acid (MAP) stereoisomer, plays a crucial role as a building block in various naturally occurring cyclic depsipeptides. For instance, MAP is a component of majusculamide C, a metabolite found in the blue-green alga Lyngbya majuscula and the sponge Ptilocaulis trachys. [] This unique β-amino acid is also found in guineamides, a group of cyclic depsipeptides isolated from a Papua New Guinea collection of Lyngbya majuscula. [] The presence of MAP in metabolites from both cyanobacteria and sponges suggests a potential dietary link between these organisms.

Q2: Has this compound been chemically synthesized?

A: Yes, there are reports of successful asymmetric synthesis of (2S,3R)-2-methyl-3-aminopentanoic acid hydrochloride. [, ] These synthetic approaches provide access to this important building block for further studies and potential applications.

Q3: Is this compound related to any known pharmaceuticals?

A: While this compound itself is not a pharmaceutical, it shares structural similarities with pregabalin, a medication used to treat epilepsy and neuropathic pain. A rapid high-performance liquid chromatography method has been developed to determine pregabalin levels, utilizing this compound as an internal standard. []

Q4: Are there any studies exploring the potential of modifying the structure of this compound in natural products?

A: Research on sipanmycins, a family of glycosylated macrolactams with antibiotic and cytotoxic activities, offers insights into structural modifications. Mutasynthesis approaches, involving feeding a mutant strain of Streptomyces sp. with this compound, have successfully generated sipanmycin analogues with modified macrolactam backbones. [] This suggests the possibility of tailoring the biological activity of these compounds through structural alterations.

Q5: Is this compound found in extraterrestrial environments?

A: Interestingly, this compound has been detected in carbonaceous meteorites. Studies investigating the enantiomeric ratios of various amino acids, including this compound, in these meteorites provide valuable information about potential prebiotic chemistry and the origins of life. []

Q6: What are the analytical techniques used to study this compound and related compounds?

A6: Various analytical methods are employed to characterize and quantify this compound and related compounds. These include:

  • High-performance liquid chromatography (HPLC): Used to separate and quantify pregabalin in pharmaceutical formulations, with this compound serving as an internal standard. []
  • Gas chromatography-mass spectrometry (GC-MS): Employed to study the enantiomeric ratios of isovaline in carbonaceous meteorites. []
  • Liquid chromatography-fluorescence detection/time of flight-mass spectrometry (LC-FD/ToF-MS): Utilized for analyzing the enantiomeric ratio of isovaline and separating it from co-eluting compounds like this compound. []
  • Nuclear Magnetic Resonance (NMR): Used to establish the planar structures and stereochemistry of naturally occurring cyclic depsipeptides containing this compound derivatives. [, ]

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